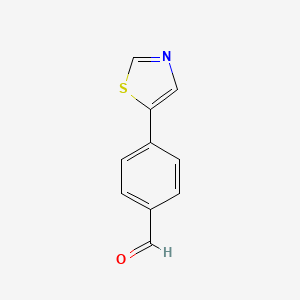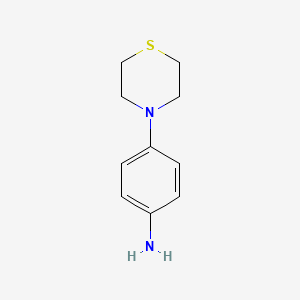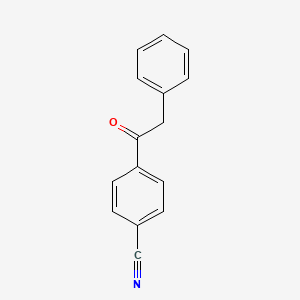
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Overview
Description
“(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester”, also known as IPTB, is a chemical compound that has emerged as a significant area of research in the field of organic chemistry. It has the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is "tert-butyl N-(3-iodopyridin-4-yl)carbamate" . The compound has a 3-iodopyridin-4-yl group attached to a carbamate group, which is further connected to a tert-butyl group . The canonical SMILES representation is "CC©©OC(=O)NC1=C(C=NC=C1)I" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.13 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has three rotatable bonds . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.1 .
Scientific Research Applications
Organic Chemistry
Application Summary
N-Boc-4-Amino-3-iodopyridine, also known as (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester or 4-(boc-amino)-3-iodopyridine, is used in the field of organic chemistry for the protection of amines . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups .
Method of Application
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .
Results and Outcomes
The N-Boc protection was achieved in excellent isolated yield . The greatest attention is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions , and its labile nature under several chemical transformations .
One-Pot Amidation of N-Boc-Protected Amines
Application Summary
N-Boc-4-Amino-3-iodopyridine can be used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Method of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results and Outcomes
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Dual Protection of Amino Functions Involving Boc
Application Summary
N-Boc-4-Amino-3-iodopyridine can be used for dual protection of amino functions . This method is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
Method of Application
The Boc-group is applied for temporary protection of the α-amino group . It is stable under conditions of catalytic hydrogenolysis and resistant to basic and nucleophilic conditions , but can be cleaved by mild acidolysis .
Results and Outcomes
The use of Boc for dual protection of amino functions has been found to facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .
N-Boc Deprotection Using a Brønsted Acidic Deep Eutectic Solvent
Application Summary
N-Boc-4-Amino-3-iodopyridine can be used for N-Boc deprotection . This method is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
Method of Application
An efficient and sustainable method for N-Boc deprotection has been described . This method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
Results and Outcomes
The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Preparation of Nitridotricarbonic Acid Tri-tert-butyl Ester
Application Summary
N-Boc-4-Amino-3-iodopyridine can be used for the preparation of nitridotricarbonic acid tri-tert-butyl ester . This compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .
Method of Application
The compound can be prepared in essentially quantitative yield with excess Boc2O and DMAP directly from NH4Cl .
Results and Outcomes
This procedure is ideal for the preparation of products containing one or two Boc-groups resulting from dual protection of amines and amides .
properties
IUPAC Name |
tert-butyl N-(3-iodopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJIDTLUJQCVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447830 | |
| Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester | |
CAS RN |
211029-67-3 | |
| Record name | tert-Butyl (3-iodopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


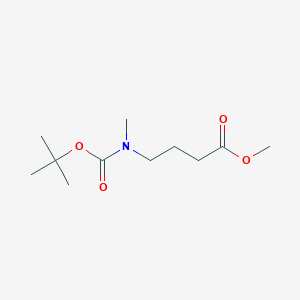

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
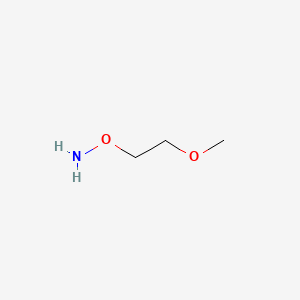
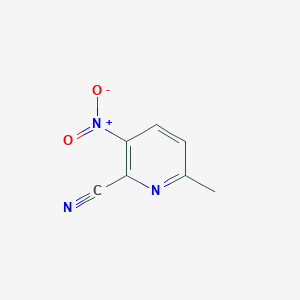
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
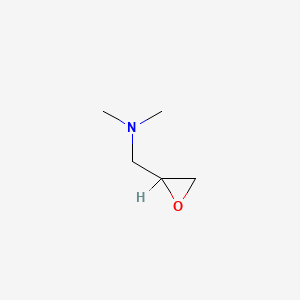
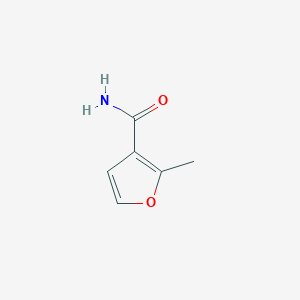
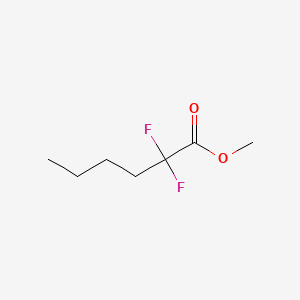
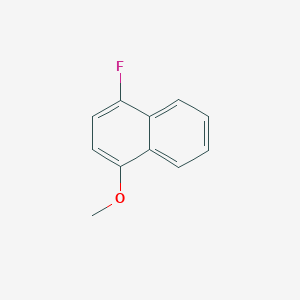
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
